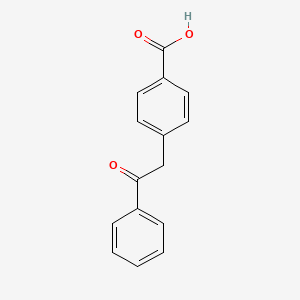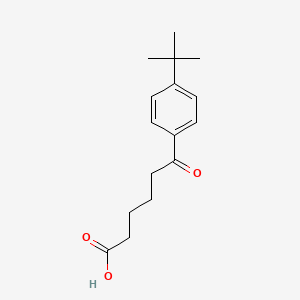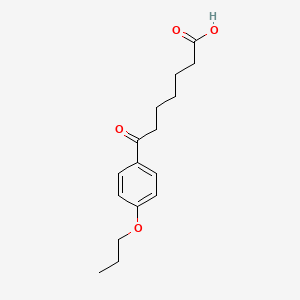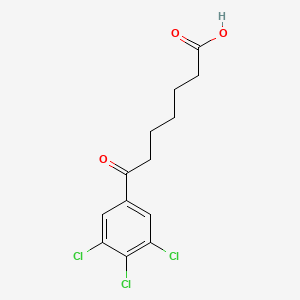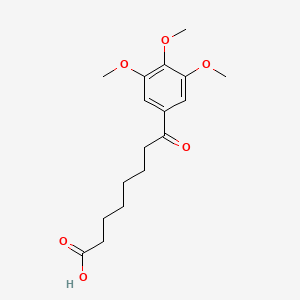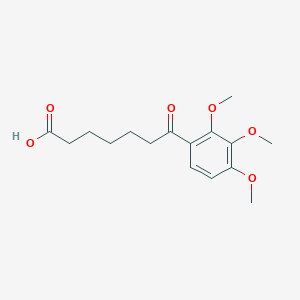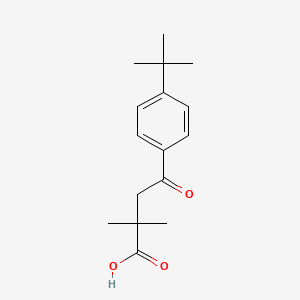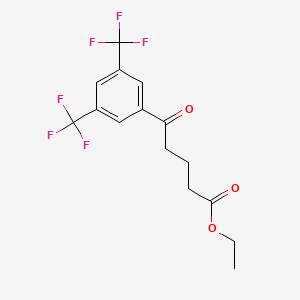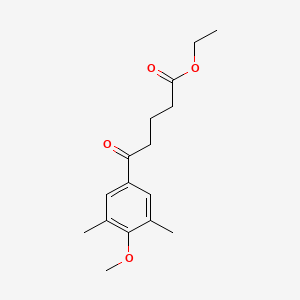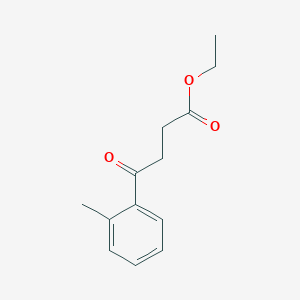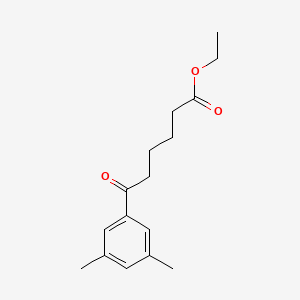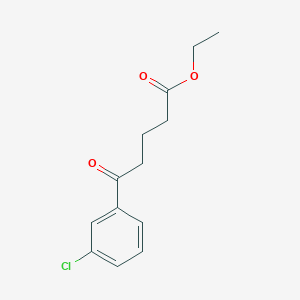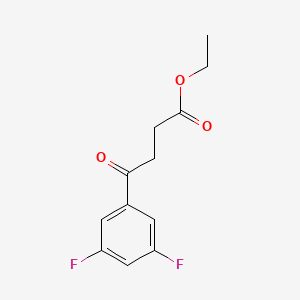![molecular formula C25H28O3 B1343629 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene CAS No. 898756-50-8](/img/structure/B1343629.png)
9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene” is a complex organic compound . It’s a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings . The compound incorporates a 5,5-dimethyl-1,3-dioxan-2-yl group, which is a type of acetal protecting group often used in organic synthesis .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the reactions of both amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Molecular Structure Analysis
The molecular structure of “9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene” can be analyzed using various techniques such as X-ray diffraction analysis and thermal property analysis . A QSAR analysis was performed by use of the molecular descriptors generated from e-dragon software .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
- Synthetic Pathways : Research has focused on developing synthetic methods for phenanthrene derivatives, which are crucial for various applications in material science and organic chemistry. For instance, the synthesis of new polyconjugated compounds based on 9,10-diphenylphenanthrene has been explored, highlighting their strong luminescent properties in solid state and solution (Olkhovik et al., 2010). Such compounds find applications in the development of new materials with desirable optical properties.
- Flame Retardants : Phenanthrene derivatives, such as those synthesized from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), have been investigated for their application as flame retardant additives in epoxy resins. These studies aim to enhance the fire resistance of polymeric materials without compromising their mechanical properties (Zang et al., 2011).
Biological Activities
- Antimicrobial and Antifungal Activities : Phenanthrene derivatives isolated from natural sources, such as Juncus effusus, have shown significant antimicrobial and antifungal activities. These compounds have been evaluated against various pathogenic fungi and bacteria, revealing their potential as bioactive agents for developing new antimicrobial drugs (Zhao et al., 2018).
- Phytotoxicity : Phenanthrenoids isolated from wetland plants like Juncus acutus have demonstrated in vitro phytotoxicity, suggesting their potential use in controlling harmful algal blooms or as bio-herbicides, contributing to sustainable agricultural practices (DellaGreca et al., 2002).
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25(2)16-27-24(28-17-25)14-8-7-13-23(26)22-15-18-9-3-4-10-19(18)20-11-5-6-12-21(20)22/h3-6,9-12,15,24H,7-8,13-14,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHCQXBYBQRRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646036 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene | |
CAS RN |
898756-50-8 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(9-phenanthrenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

